2-Ethoxy-4-(4-methoxyphenyl)furan
Description
2-Ethoxy-4-(4-methoxyphenyl)furan is a furan derivative featuring an ethoxy group at the 2-position and a 4-methoxyphenyl substituent at the 4-position of the furan ring. Furan-based compounds are widely studied due to their structural versatility, electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science . Its ethoxy and methoxyphenyl groups likely enhance solubility and electronic stability, making it a candidate for functional material design or bioactive molecule synthesis.
Properties
CAS No. |
155108-62-6 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.252 |
IUPAC Name |
2-ethoxy-4-(4-methoxyphenyl)furan |
InChI |
InChI=1S/C13H14O3/c1-3-15-13-8-11(9-16-13)10-4-6-12(14-2)7-5-10/h4-9H,3H2,1-2H3 |
InChI Key |
GVGZTNPAQBYCTD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CO1)C2=CC=C(C=C2)OC |
Synonyms |
Furan, 2-ethoxy-4-(4-methoxyphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues of 2-Ethoxy-4-(4-methoxyphenyl)furan and their distinguishing features:
Key Insights :
- The ethoxy group in 2-Ethoxy-4-(4-methoxyphenyl)furan differentiates it from oxo-containing analogues (e.g., ), which may exhibit higher reactivity due to the electron-withdrawing oxo group.
- Substituents like amino or cyano groups (e.g., ) introduce nucleophilic sites, expanding utility in cross-coupling reactions or drug design.
Physicochemical Properties
While direct data for 2-Ethoxy-4-(4-methoxyphenyl)furan is unavailable, comparisons can be inferred:
- Solubility: Ethoxy and methoxyphenyl groups likely improve solubility in polar organic solvents (e.g., DCM, MeCN) compared to non-polar analogues .
- Thermal Stability : Saturated furan derivatives (e.g., dihydrofurans in ) may exhibit lower thermal stability due to reduced aromaticity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
